molecular formula C19H21ClFN3O B4837587 4-(2-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide

4-(2-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide

Cat. No. B4837587
M. Wt: 361.8 g/mol
InChI Key: ZAPZKPCJLISTLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective antagonist of the 5-HT1B receptor, which is a subtype of the serotonin receptor family. This compound has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-(2-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide involves the selective antagonism of the 5-HT1B receptor. This receptor is predominantly located in the presynaptic terminals of serotonergic neurons, where it acts as an autoreceptor to regulate the release of serotonin.
The selective antagonism of this receptor by 4-(2-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide results in the increased release of serotonin, which in turn leads to the activation of postsynaptic receptors. This activation has been shown to have potential therapeutic applications in the treatment of several psychiatric and neurological disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-(2-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide are primarily mediated by its selective antagonism of the 5-HT1B receptor. This receptor is involved in the regulation of various physiological processes, including mood, anxiety, aggression, and appetite.
The selective antagonism of this receptor by 4-(2-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide has been shown to result in the increased release of serotonin, which in turn leads to the activation of postsynaptic receptors. This activation has been shown to have potential therapeutic applications in the treatment of several psychiatric and neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide in lab experiments include its high potency and selectivity for the 5-HT1B receptor. This makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes.
The limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling and storage. Additionally, the high potency and selectivity of this compound may result in off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of 4-(2-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide in scientific research. These include:
1. Further investigation of the role of the 5-HT1B receptor in various physiological and pathological processes.
2. Development of more selective and potent compounds that target the 5-HT1B receptor.
3. Exploration of the potential therapeutic applications of 4-(2-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide in the treatment of psychiatric and neurological disorders.
4. Investigation of the potential off-target effects of this compound and the development of strategies to minimize these effects.
Conclusion:
In conclusion, 4-(2-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide is a potent and selective antagonist of the 5-HT1B receptor, which has gained significant attention in recent years due to its potential applications in scientific research. This compound has been shown to have potential therapeutic applications in the treatment of several psychiatric and neurological disorders. Further research is needed to fully understand the role of this compound in various physiological and pathological processes and to explore its potential therapeutic applications.

Scientific Research Applications

The 5-HT1B receptor is a G protein-coupled receptor that is widely distributed in the central nervous system. It is involved in the regulation of various physiological processes, including mood, anxiety, aggression, and appetite. The selective antagonism of this receptor has been shown to have potential therapeutic applications in the treatment of several psychiatric and neurological disorders, including depression, anxiety, and migraine.

properties

IUPAC Name

4-[(2-chlorophenyl)methyl]-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O/c1-14-6-7-16(12-18(14)21)22-19(25)24-10-8-23(9-11-24)13-15-4-2-3-5-17(15)20/h2-7,12H,8-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPZKPCJLISTLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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